(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)acrylamide
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Overview
Description
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)acrylamide is an organic compound that belongs to the class of acrylamides. Acrylamides are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, offers potential for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)acrylamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with 2-methylphenylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the acrylamide structure. Common reaction conditions include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its potential pharmacological properties can be explored for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)acrylamide involves its interaction with specific molecular targets. The cyano group and the acrylamide moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein function.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-phenylacrylamide
- (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)acrylamide
- (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-chlorophenyl)acrylamide
Uniqueness
Compared to similar compounds, (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)acrylamide stands out due to the presence of the 2-methylphenyl group, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-6-4-5-7-17(13)21-19(22)15(12-20)10-14-8-9-16(23-2)11-18(14)24-3/h4-11H,1-3H3,(H,21,22)/b15-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCGEXNAGSHASI-XNTDXEJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=C(C=C(C=C2)OC)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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